3-[(4-Tert-butylphenyl)formamido]propanoic acid
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Overview
Description
3-[(4-Tert-butylphenyl)formamido]propanoic acid is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is also known by its IUPAC name, N-(4-tert-butylbenzoyl)-beta-alanine . This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a formamido group and a propanoic acid moiety.
Preparation Methods
The synthesis of 3-[(4-Tert-butylphenyl)formamido]propanoic acid typically involves the reaction of 4-tert-butylbenzoyl chloride with beta-alanine in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(4-Tert-butylphenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Scientific Research Applications
3-[(4-Tert-butylphenyl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 3-[(4-Tert-butylphenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s binding affinity and stability within the target site .
Comparison with Similar Compounds
Similar compounds to 3-[(4-Tert-butylphenyl)formamido]propanoic acid include:
N-(4-tert-butylbenzoyl)-glycine: Similar structure but with a glycine moiety instead of beta-alanine.
N-(4-tert-butylbenzoyl)-valine: Contains a valine moiety, offering different steric and electronic properties.
N-(4-tert-butylbenzoyl)-serine: Incorporates a serine moiety, which introduces hydroxyl functionality. Compared to these compounds, this compound is unique due to its specific combination of functional groups, which may confer distinct reactivity and biological activity.
Properties
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)11-6-4-10(5-7-11)13(18)15-9-8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOIFNWQEBIKGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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